1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone
Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole moiety have been reported to target nf-κb in hepatocellular carcinoma cells . NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
Compounds with the 1,2,4-oxadiazol-3-yl moiety have been reported to interact with their targets and induce changes in cellular processes . For instance, some 1,3,4-oxadiazoles have been found to decrease the phosphorylation of IκB in the cytoplasmic extract and p65 in the nuclear extract of hepatocellular carcinoma cells .
Biochemical Pathways
For instance, some 1,3,4-oxadiazoles have been found to abrogate the DNA binding ability and transcriptional activity of NF-κB .
Pharmacokinetics
It’s worth noting that oxadiazole derivatives have been reported to possess favorable oxygen balance and positive heat of formations, which might influence their bioavailability .
Result of Action
Compounds with the 1,2,4-oxadiazol-3-yl moiety have been reported to induce antiproliferative effects in a dose- and time-dependent manner, increase the percentage of sub-g1 cell population, and induce apoptosis .
Action Environment
It’s worth noting that the efficacy of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses . Furthermore, this compound has been found to impact mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream proteins and subsequent changes in cellular signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of immune responses . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell . The compound’s metabolism can also affect its bioavailability and overall efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its activity and function . For example, its presence in the mitochondria can directly impact mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize in specific cellular compartments, such as the mitochondria and the nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The compound’s activity can be significantly influenced by its subcellular distribution, as it interacts with different biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetamide with amidoxime under high-temperature conditions. For instance, the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180°C yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties. Derivatives of oxadiaz
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)9-7-5/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGQVCYBHXWAJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861334-81-8 | |
Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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